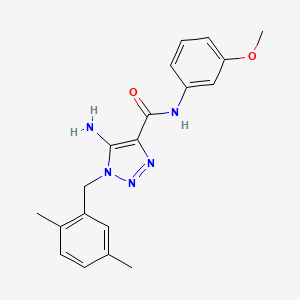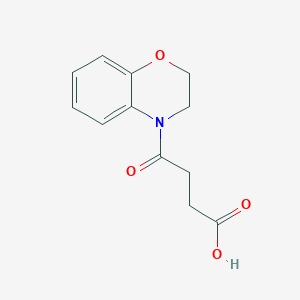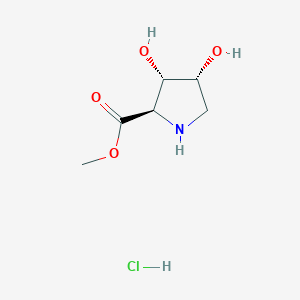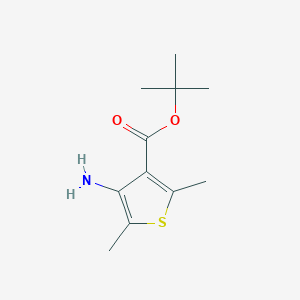
5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis of Peptide Amides
The development of polymer-supported benzylamides for the solid-phase synthesis of C-terminal peptide amides under mild conditions represents a key application in peptide chemistry. This approach facilitates the synthesis of peptides, demonstrating the utility of triazole compounds in peptide bond formation, which is crucial for pharmaceutical research and drug discovery (Albericio & Barany, 2009).
Cytotoxicity Studies
Another critical application is in the field of medicinal chemistry, where derivatives of triazole compounds have been synthesized and evaluated for their cytotoxic activity against cancer cells. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, illustrate the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives have also been explored, with some compounds showing good to moderate activities against various microorganisms. This highlights the potential of triazole derivatives in developing new antimicrobial agents, which is crucial given the increasing resistance to existing antibiotics (Bektaş et al., 2007).
Synthetic Methodologies
The synthesis of triazole-based scaffolds, particularly focusing on peptidomimetics or biologically active compounds, showcases the versatility of triazole chemistry. A notable example is the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which paves the way for the creation of complex molecules with potential pharmaceutical applications (Ferrini et al., 2015).
Corrosion Inhibition
Additionally, the application of triazole derivatives in materials science, particularly in corrosion inhibition of metals, signifies the compound's utility beyond biological applications. For example, the use of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole as a corrosion inhibitor for mild steel in hydrochloric acid medium demonstrates the compound's potential in industrial applications, such as in the protection of infrastructure and machinery (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2/c1-12-7-8-13(2)14(9-12)11-24-18(20)17(22-23-24)19(25)21-15-5-4-6-16(10-15)26-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGJQWHETXAFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-Methylcyclopropyl)phenyl]ethanol](/img/structure/B2663777.png)

![Sodium;2-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B2663782.png)


![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2663788.png)

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2663791.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663794.png)
![9-(furan-2-ylmethyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2663795.png)
![1-Ethyl-4-[1-benzylbenzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2663797.png)

